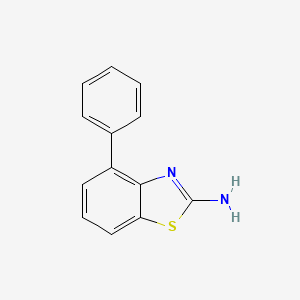

4-Phenyl-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

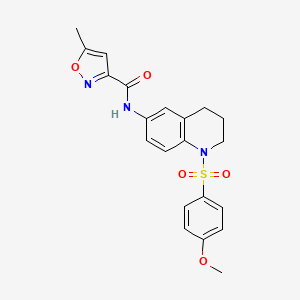

4-Phenyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 21418-32-6 . It has a molecular weight of 226.3 and its IUPAC name is 4-phenyl-1,3-benzothiazol-2-amine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 4-Phenyl-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine .Molecular Structure Analysis

The InChI code for 4-Phenyl-1,3-benzothiazol-2-amine is 1S/C13H10N2S/c14-13-15-12-10 (7-4-8-11 (12)16-13)9-5-2-1-3-6-9/h1-8H, (H2,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenyl-1,3-benzothiazol-2-amine are not detailed in the search results, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical And Chemical Properties Analysis

4-Phenyl-1,3-benzothiazol-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Antitumor Properties

4-Phenyl-1,3-benzothiazol-2-amine derivatives demonstrate potent antitumor properties, specifically against breast and ovarian cancer. These compounds are biotransformed by cytochrome P450 1A1, leading to both active and inactive metabolites. Amino acid conjugation is used to improve drug lipophilicity, allowing for better drug formulation and bioavailability. Prodrugs of this compound show promising results in preclinical studies for treating breast and ovarian cancer, indicating their potential for clinical evaluation (Bradshaw et al., 2002).

Corrosion Inhibition

4-Phenyl-1,3-benzothiazol-2-amine derivatives also serve as effective corrosion inhibitors for mild steel in acidic environments. They exhibit high inhibition efficiency, which can be attributed to the adsorption of these compounds on the metal surface. This property makes them useful in industrial applications where corrosion resistance is essential (Salarvand et al., 2017).

Antimicrobial Activity

Some derivatives of 4-Phenyl-1,3-benzothiazol-2-amine have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Chaitanya et al., 2010).

Photophysical Applications

These compounds are also being researched for their photophysical properties. Studies include the investigation of mono- and dual-branched triarylamines derived from benzothiazole for their potential use in organic light-emitting diodes (OLEDs). Their unique photophysical characteristics, such as fluorescence emission and ultrafast non-radiative decay, highlight their potential in optoelectronic applications (Feng-Ming et al., 2010).

Safety And Hazards

将来の方向性

Benzothiazole based compounds, including 4-Phenyl-1,3-benzothiazol-2-amine, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

4-phenyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVSDUVSMURHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1,3-benzothiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428734.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2428738.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)

![(Z)-ethyl 4-(((4-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2428752.png)